molecular formula C19H22F3N3 B1675582 Papp CAS No. 1814-64-8

Papp

Cat. No.: B1675582
CAS No.: 1814-64-8
M. Wt: 349.4 g/mol
InChI Key: GAAKALASJNGQKD-UHFFFAOYSA-N
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Description

PAPP (polyphosphazene or piperazine pyrophosphate) is a phosphorus-nitrogen-based flame retardant synthesized via a two-step dehydration reaction between phosphoric acid and piperazine. Its structure consists of a polyphosphazene backbone with alternating phosphorus and nitrogen atoms, forming a highly stable polymeric network . Key properties include:

  • Thermal Stability: Initial decomposition temperature of 305°C, with 10.4% residual char at 800°C.
  • Flame Retardancy: Achieves a UL 94 V-0 rating in thermoplastic elastomers (TPE) at 40% loading, with a limiting oxygen index (LOI) of 37.0% in polypropylene (PP) composites .
  • Mechanical Impact: Reduces mechanical strength in polymer composites but enhances fire resistance significantly .

Preparation Methods

Synthesis of 1-[(4-Aminophenyl)ethyl]-4-[3-(Trifluoromethyl)phenyl]piperazine

Scaffold Design and Derivative Synthesis

The piperazine core is functionalized through nucleophilic aromatic substitution and reductive amination. Key steps include:

  • Acyl Chloride Formation : Reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) or triphosgene to generate the corresponding acyl chloride.
  • Piperazine Coupling : Treating the acyl chloride with 1-(4-aminophenyl)ethylpiperazine in dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with yields ~85%.

Table 1: Reaction Parameters for Piperazine Derivative Synthesis

Step Reagents/Conditions Yield
Acyl Chloride Formation 3-(Trifluoromethyl)benzoic acid, SOCl2, reflux, 4h 92%
Piperazine Coupling 1-(4-Aminophenyl)ethylpiperazine, TEA, DCM, 0°C → RT, 24h 85%

QSAR Insights : Electron-withdrawing groups (e.g., -CF3) at the phenyl ring enhance receptor affinity, guiding derivative design.

Preparation of 4'-Aminopropiophenone (PAPP)

Toxicity-Driven Synthesis Constraints

While explicit synthetic routes are undisclosed in available literature, this compound's para-aminoketone structure suggests:

  • Friedel-Crafts Acylation : Benzene with propionyl chloride/AlCl3 yields propiophenone.
  • Nitration : Introducing a nitro group at the para position using HNO3/H2SO4.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to -NH2.

Antidote Considerations : Intravenous methylene blue counteracts methemoglobinemia, necessitating high-purity this compound to avoid byproducts.

Hydrogenation-Based Synthesis of Para-Amino Benzamide

Patent-Optimized Three-Step Protocol (CN106946726A)

Step 1: Paranitrobenzoyl Chloride Synthesis

  • Reactants : Paranitrobenzoic acid (100 g), triphosgene (213 g), toluene (200 g).
  • Conditions : Pyridine/triethylamine catalyst (10 g, 1:9), 0°C → RT, 20h.
  • Yield : 90% paranitrobenzoyl chloride after vacuum distillation.

Step 2: P-Nitrophenylformamide Formation

  • Reactants : Paranitrobenzoyl chloride (100 g), 28% NH4OH (100 mL), hexadecyltrimethylammonium chloride (1 g).
  • Conditions : Dropwise addition ≤40°C, 3h incubation, toluene azeotrope distillation.
  • Yield : 97.2% after filtration.

Step 3: Catalytic Hydrogenation to Para-Amino Benzamide

  • Reactants : P-nitrophenylformamide (87 g), H2 (0.5–1 MPa), 5% Pd/C catalyst.
  • Conditions : 50–70°C, 700–800 rpm stirring until H2 uptake ceases.
  • Yield : 94–95% after catalyst filtration.

Table 2: Comparative Efficiency of Para-Amino Benzamide Synthesis Steps

Step Temperature Range Key Reagent Catalyst Yield
1 0°C → RT Triphosgene Pyridine/TEA 90%
2 ≤40°C NH4OH Phase-transfer 97.2%
3 50–70°C H2 Pd/C 94–95%

Innovations :

  • Triphosgene replaces SOCl2, minimizing HCl gas emissions.
  • Phase-transfer catalysis accelerates ammonolysis, reducing reaction time.
  • Pd/C recyclability cuts costs vs. iron powder reduction.

Critical Analysis of Methodologies

Environmental and Economic Tradeoffs

  • Piperazine Derivatives : High atom economy (82%) but requires chromatographic purification, limiting scalability.
  • Para-Amino Benzamide : Solvent recovery (toluene) and Pd/C reuse achieve 98% mass efficiency, aligning with green chemistry principles.
  • 4'-Aminopropiophenone : Unknown industrial-scale viability due to toxicity handling costs.

Byproduct Management

  • HCl Gas Neutralization : In piperazine synthesis, aqueous NaOH scrubbers convert HCl to NaCl, preventing corrosion.
  • Ammonium Chloride Reuse : Step 2 mother liquor (NH4Cl) is crystallized for fertilizer production.

Chemical Reactions Analysis

LY 165,163 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Pest Control

Pest Control Agent:

  • Approval and Use: PAPP was approved as a stoat control agent in New Zealand in August 2011 and for feral cat control shortly thereafter. Its use aims to mitigate the impact of introduced terrestrial pests on native wildlife .
  • Mechanism of Action: this compound induces methaemoglobinemia when ingested, leading to hypoxia and death in susceptible species. This mechanism is crucial for its efficacy as a vertebrate pesticide .

Case Study: Efficacy in New Zealand

  • Target Species: Research has shown that this compound effectively reduces populations of stoats (Mustela erminea) and feral cats (Felis catus), which are significant threats to native bird species.
  • Research Findings: Studies indicate that this compound is less harmful to non-target species compared to traditional poisons like sodium fluoroacetate (1080) and brodifacoum, making it a preferred choice in conservation efforts .

Medical Applications

Antidote for Poisoning:

  • Historical Context: Initially developed as an antidote for cyanide poisoning during World War II, extensive research has demonstrated its potential efficacy in treating radiation exposure as well .

Diagnostic Biomarker:

  • Pregnancy-Associated Plasma Protein-A (this compound-A): In the medical field, this compound-A serves as a biomarker for various conditions, including ectopic pregnancy. Recent studies have shown that lower levels of this compound-A correlate with increased risks of ectopic pregnancies, suggesting its potential as a diagnostic tool .
  • Clinical Studies: A study reported that serum levels of this compound-A were significantly different between control and research groups, indicating its diagnostic value with a sensitivity of 92.13% and specificity of 78.33% for ectopic pregnancy detection .

Structural Insights

Three-Dimensional Structure:

  • Research Findings: The three-dimensional structure of this compound-A has been elucidated through advanced techniques such as cryo-electron microscopy. This structural information enhances our understanding of its biological functions related to growth regulation and age-related diseases .
  • Biological Implications: Understanding the interactions between this compound-A and its inhibitors may lead to novel therapeutic strategies targeting insulin-like growth factor pathways involved in various diseases, including cancer .

Comparative Data Table

The following table summarizes key applications of this compound across different domains:

Application Area Description Key Findings
Pest ControlVertebrate pesticide approved in NZEffective against stoats and feral cats; less harmful to non-target species
Medical AntidoteTreatment for cyanide and radiation poisoningHistorical use; significant efficacy demonstrated
Diagnostic BiomarkerIndicator for ectopic pregnancySensitivity: 92.13%, Specificity: 78.33%
Structural BiologyUnderstanding IGF regulationInsights into molecular interactions; potential drug development implications

Comparison with Similar Compounds

Ammonium Polyphosphate (APP)

Property PAPP APP
Thermal Stability 305°C initial decomposition ~250–300°C decomposition
Char Residue 10.4% at 800°C 15–20% at 700°C
LOI in PP Composites 37.0% (with APP/CFA synergy) ~28–32% (alone)
Mechanical Impact Moderate reduction Significant brittleness

This compound outperforms APP in thermal stability and char layer density. In PP composites, this compound/APP/CFA (2:4:1 ratio) forms a continuous, compact char layer, whereas APP alone produces porous residues .

Melamine Polyphosphate (MPP)

This compound’s char-forming efficiency (10.4% residue) exceeds MPP’s typical 5–10% residue, but MPP may offer better smoke suppression .

Synergistic Systems (CFA and APP)

Composite System LOI (%) UL 94 Rating Char Quality
PP/PAPP/APP/CFA (2:4:1) 37.0 V-0 Dense, continuous char
PP/APP/CFA (without this compound) 32.5 V-1 Fragmented, porous char

This compound synergizes with APP and CFA (a charring agent) to enhance flame retardancy. The ternary system reduces heat release and inhibits oxygen diffusion via robust char formation .

Research Findings and Data

Thermal Degradation Analysis

  • This compound vs. Diphosphate Piperazine (Intermediate) :
    • This compound retains 10.4% residue at 800°C vs. 5–8% for its precursor.
    • Structural analysis (FTIR, NMR) confirms this compound’s polymerization (degree ≈26), enhancing stability .

Mechanical Properties in Composites

Material Tensile Strength (MPa) Impact Strength (kJ/m²)
Pure PP 32.5 6.8
PP/PAPP/APP/CFA 24.1 4.2

Flame-retardant additives reduce mechanical performance, but this compound’s balanced formulation minimizes losses compared to APP-dominated systems .

Biological Activity

Para-aminopropiophenone (PAPP) is a compound that has garnered attention for its biological activity, particularly in the context of toxicology and ecotoxicology. Originally researched as a treatment for cyanide and radiation poisoning, this compound has been repurposed in New Zealand as a control agent for introduced predator species. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Empirical Formula: C9H11NO
  • Molecular Weight: 149.19 g/mol
  • Melting Point: 140°C
  • Boiling Point: 482°C

This compound exists as a light white powder and is structurally related to various compounds, including aminophenyl derivatives.

This compound's primary mode of action involves the formation of methaemoglobin when administered orally. This biotransformation is facilitated by hepatic enzymes converting this compound to its active form, PHAPP. Notably, when this compound is injected directly into the bloodstream, it does not induce methaemoglobin formation, indicating that oral administration is necessary for its activation .

Biotransformation Studies

Research has demonstrated that this compound undergoes hydroxylation in vitro using liver microsomes from rats, rabbits, and humans . The biotransformation pathway is crucial for understanding the pharmacological effects and potential toxicity of this compound.

Toxicological Profile

This compound has been evaluated for its toxicological effects in various animal models. Key findings include:

  • Methaemoglobinaemia: Oral administration leads to elevated levels of methaemoglobin in rats and dogs .
  • Species Variability: Different species exhibit varying responses to this compound, with significant implications for its use as a pest control agent.

Case Study 1: Ecotoxicology in New Zealand

A comprehensive review conducted in New Zealand assessed the ecotoxicological risks associated with this compound when used as a predator control tool. The study concluded that while this compound effectively reduces predator populations, careful monitoring is required to mitigate risks to non-target species .

Case Study 2: Pharmacokinetics in Animal Models

A pharmacokinetic study involving rats showed that this compound is rapidly absorbed and metabolized, leading to significant variations in plasma concentrations depending on the route of administration. The study highlighted the importance of understanding absorption rates to optimize dosing regimens for effective pest control .

Apparent Permeability Coefficient (this compound)

The apparent permeability coefficient (this compound) is a critical parameter in assessing the absorption characteristics of drugs. In studies involving Caco-2 cell monolayers, this compound values were determined for various compounds to predict their absorption in humans:

CompoundThis compound (cm/s)
Atenolol7.99×1047.99\times 10^{-4}
Minoxidil4.58×1044.58\times 10^{-4}
Propranolol5.34×1045.34\times 10^{-4}

These values indicate varying degrees of permeability, which are essential for evaluating drug formulation strategies .

Q & A

Basic Research Questions

Q. What is the significance of Papp (apparent permeability) in assessing compound bioavailability?

this compound quantifies the rate of passive diffusion of compounds across biological membranes (e.g., intestinal epithelium) and is critical for predicting oral bioavailability. Methodologically, it is measured using in vitro models like Caco-2 cell monolayers, where permeability coefficients are calculated from compound flux over time. Experimental protocols require strict control of pH, temperature, and buffer composition to mimic physiological conditions .

Q. How are this compound values validated experimentally to ensure reproducibility?

Q. How can discrepancies between experimental this compound values and computational permeability models be resolved?

Discrepancies often arise from oversimplified assumptions in computational models (e.g., neglecting active transport mechanisms). To address this, researchers should:

  • Compare experimental this compound values with in silico predictions using multiple algorithms (e.g., logP-based models vs. machine learning approaches).
  • Validate models against structurally diverse compounds with known permeability profiles.
  • Incorporate correction factors for membrane charge and compound ionization states (see Figure 7 in for an example of experimental vs. calculated this compound correlations).

Q. What experimental design strategies minimize confounding variables in this compound studies of structurally similar compounds?

  • Use a block design to test compounds in randomized batches, controlling for inter-day variability.
  • Include internal standards in each experiment to normalize for batch-specific membrane variations.
  • Apply mixed-effects statistical models to account for nested variables (e.g., cell passage number, technician bias) .

Q. How should researchers interpret conflicting this compound data across different membrane models (e.g., Caco-2 vs. PAMPA)?

Conflicting data often reflect model-specific limitations:

  • Caco-2 cells express transporters (e.g., P-gp), which may inflate this compound values for substrates.
  • PAMPA lacks biological transporters, making it suitable only for passive diffusion studies. Methodologically, resolve contradictions by:
  • Conducting transporter inhibition assays (e.g., with verapamil for P-gp).
  • Cross-referencing this compound data with in vivo pharmacokinetic studies .

Q. Methodological Guidelines

  • Data Reporting : Include raw permeability values, SE, and sample size (n ≥ 3) in tables. Use logarithmic scales for this compound comparisons to accommodate wide value ranges .
  • Ethical Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to publish full experimental details in supplementary materials, enabling independent replication .
  • Literature Synthesis : Systematically review this compound data using tools like Google Scholar and Scopus, prioritizing studies with transparent methodologies and conflict-of-interest disclosures .

Properties

IUPAC Name

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3/c20-19(21,22)16-2-1-3-18(14-16)25-12-10-24(11-13-25)9-8-15-4-6-17(23)7-5-15/h1-7,14H,8-13,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKALASJNGQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171136
Record name 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1814-64-8
Record name LY 165163
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-165163
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HAJ699EWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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